2-Amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidine-5-carbonitrile
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Overview
Description
2-Amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidine-5-carbonitrile is a heterocyclic compound that contains both pyrrole and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidine-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the condensation of a pyrrole derivative with a suitable nitrile under specific conditions . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrrolo[2,3-d]pyrimidine derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
2-Amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of various heterocyclic compounds.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-Amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of key enzymes in metabolic pathways of parasites, making it a potential antiparasitic agent .
Comparison with Similar Compounds
Similar Compounds
7-Cyano-7-deazaguanine: Another pyrrolo[2,3-d]pyrimidine derivative with similar structural features.
Pyrrolopyrazine derivatives: These compounds also contain pyrrole and pyrazine rings and exhibit various biological activities.
Uniqueness
2-Amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidine-5-carbonitrile is unique due to its specific structure that allows it to interact with a wide range of biological targets. Its potential as an enzyme inhibitor and its versatility in chemical synthesis make it a valuable compound in scientific research .
Properties
Molecular Formula |
C7H5N5O |
---|---|
Molecular Weight |
175.15 g/mol |
IUPAC Name |
2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C7H5N5O/c8-1-3-2-10-5-4(3)6(13)12-7(9)11-5/h2,4H,(H3,9,10,11,12,13) |
InChI Key |
FGIUKUIQUUTVOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2C(=O)NC(=NC2=N1)N)C#N |
Origin of Product |
United States |
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